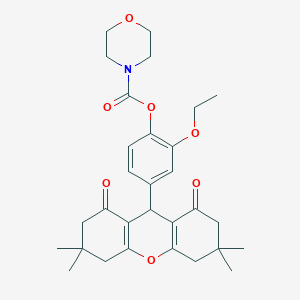![molecular formula C26H27N7OS2 B314362 2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B314362.png)
2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone is a complex organic compound that features a combination of several functional groups, including a benzothiazole ring, a triazine ring, and a phenylethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with pyrrolidine in the presence of a base such as triethylamine.
Coupling Reactions: The benzothiazole and triazine intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Final Assembly: The phenylethanone moiety is introduced through a Friedel-Crafts acylation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the phenylethanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study the interactions between different biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in molecular biology.
Medicine
The compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its multiple functional groups allow for the modulation of its biological activity, making it a promising candidate for the treatment of various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its versatility makes it suitable for a wide range of applications, from electronics to environmental science.
作用机制
The mechanism of action of 2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. This can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- 2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone
- 2-[(6-{[4,6-Di(morpholin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone
- 2-[(6-{[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine and triazine rings, along with the benzothiazole and phenylethanone moieties, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
属性
分子式 |
C26H27N7OS2 |
|---|---|
分子量 |
517.7 g/mol |
IUPAC 名称 |
2-[[6-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C26H27N7OS2/c34-21(18-8-2-1-3-9-18)17-35-26-28-20-11-10-19(16-22(20)36-26)27-23-29-24(32-12-4-5-13-32)31-25(30-23)33-14-6-7-15-33/h1-3,8-11,16H,4-7,12-15,17H2,(H,27,29,30,31) |
InChI 键 |
JSGOGYGMXBZBNI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)C5=CC=CC=C5)N6CCCC6 |
规范 SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)C5=CC=CC=C5)N6CCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B314279.png)
![2-[4-(heptyloxy)-3-methoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B314280.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(4-fluorophenoxy)phenyl]acetamide](/img/structure/B314282.png)
![3-(2-Chlorophenyl)-2-imino-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B314284.png)
![3-METHYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE](/img/structure/B314286.png)
![N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide](/img/structure/B314289.png)
![2-({6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B314290.png)
![Ethyl ({6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetate](/img/structure/B314291.png)
![2-({6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-phenoxyethyl)acetamide](/img/structure/B314293.png)
![N-[2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(piperidin-1-ylcarbonyl)benzamide](/img/structure/B314297.png)
![N'-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}nicotinohydrazide](/img/structure/B314298.png)

![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B314301.png)
![7-(4-bromobenzyl)-1,3-dimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B314304.png)
